![molecular formula C9H9BrClN B6305702 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline, 95% CAS No. 1934468-86-6](/img/structure/B6305702.png)
4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline, 95%
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Overview
Description
4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrClN . It has a molecular weight of 246.53 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline is 1S/C9H9BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2 . This indicates the presence of a bromine atom at the 4th position and a chlorine atom at the 1st position of the tetrahydroisoquinoline ring.Scientific Research Applications
Crystal Structure and Molecular Conformation
Research comparing conformational features upon halogen substitution in tetrahydroisoquinolines has shown significant differences between fluorine derivatives and those of chlorine and bromine, including 4-Bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline. The study indicates nearly identical molecular packing in the lattice for chlorine and bromine derivatives, suggesting potential applications in material science and crystallography (Choudhury, Nagarajan, & Row, 2003).
Chemical Synthesis and Reactions
- The Knorr synthesis research highlights the preparation of compounds involving bromo and chloro groups, including steps to optimize conditions leading specifically to desired products. This implies its utility in synthesizing complex organic compounds and intermediates for pharmaceuticals (Wlodarczyk et al., 2011).
- A study on the reactions of 4-haloisoquinolines in ammonia presented a remarkable competition between substitution and sigma complex formation, elucidating the reaction mechanisms that could be leveraged in designing novel organic synthesis pathways (Zoltewicz & Oestreich, 1991).
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline are currently unknown . This compound is a derivative of tetrahydroisoquinoline, a large group of natural products known for their diverse biological activities .
Mode of Action
Tetrahydroisoquinolines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Tetrahydroisoquinolines are known to have diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline .
properties
IUPAC Name |
4-bromo-1-chloro-5,6,7,8-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQQCENFYKPBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CN=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-5,6,7,8-tetrahydro-isoquinoline |
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